2-Bromoethyl 3-bromopropyl 2-chloroethyl phosphate
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Overview
Description
2-Bromoethyl 3-bromopropyl 2-chloroethyl phosphate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3-bromopropyl 2-chloroethyl phosphate typically involves the reaction of 2-bromoethanol, 3-bromopropanol, and 2-chloroethanol with phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 3-bromopropyl 2-chloroethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, resulting in the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted phosphates depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Phosphoric acid derivatives and corresponding alcohols.
Scientific Research Applications
2-Bromoethyl 3-bromopropyl 2-chloroethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphate groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3-bromopropyl 2-chloroethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal biochemical processes. The presence of reactive bromine and chlorine atoms enhances its reactivity and ability to modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
Carbonochloridic acid, 2-bromoethyl ester: Another organobromine compound with similar reactivity.
Uniqueness
2-Bromoethyl 3-bromopropyl 2-chloroethyl phosphate is unique due to the combination of bromine, chlorine, and phosphate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62125-02-4 |
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Molecular Formula |
C7H14Br2ClO4P |
Molecular Weight |
388.42 g/mol |
IUPAC Name |
2-bromoethyl 3-bromopropyl 2-chloroethyl phosphate |
InChI |
InChI=1S/C7H14Br2ClO4P/c8-2-1-5-12-15(11,13-6-3-9)14-7-4-10/h1-7H2 |
InChI Key |
MGVHXTSBHSZJQR-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(OCCCl)OCCBr)CBr |
Origin of Product |
United States |
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